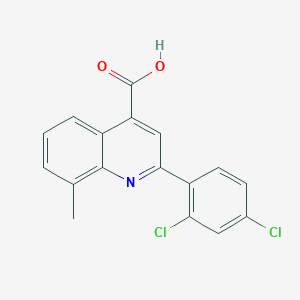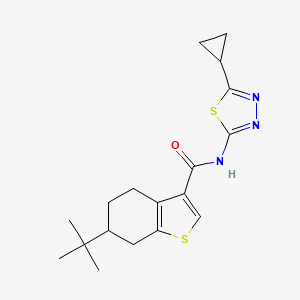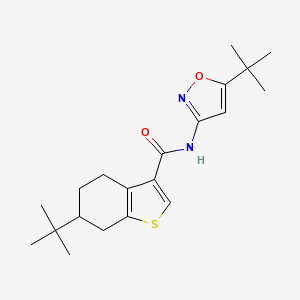![molecular formula C22H30N2O4S2 B4266454 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
Übersicht
Beschreibung
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.
Wirkmechanismus
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to interact with metal ions and nitric oxide through its sulfonyl groups. The sulfonyl groups of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can form coordination bonds with metal ions, leading to the formation of metal complexes. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can also react with nitric oxide to form a nitrosated product. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have low toxicity and is relatively stable in biological systems. It has been used to study the distribution and metabolism of metal ions in cells. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of nitric oxide in biological systems. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has several advantages in lab experiments, including its high sensitivity and selectivity for metal ions and nitric oxide. It is also relatively easy to synthesize and has low toxicity. However, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in biological systems.
Zukünftige Richtungen
There are several future directions for the research of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine. One potential direction is the development of new synthesis methods for 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine that can improve its solubility and stability in biological systems. Another direction is the application of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine in the detection of other biomolecules, such as proteins and nucleic acids. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be used in conjunction with other imaging techniques, such as magnetic resonance imaging, to improve the detection of metal ions and nitric oxide in biological systems.
Wissenschaftliche Forschungsanwendungen
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used as a fluorescent probe for detecting the presence of nitric oxide in cells. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-7-9-21(17(3)11-15)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)12-18(22)4/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHDRWLEQPFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266372.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4266392.png)

![5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4266412.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4266414.png)

![ethyl 2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B4266438.png)
![6-tert-butyl-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266442.png)

![3-cyclopropyl-5-(difluoromethyl)-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266448.png)
